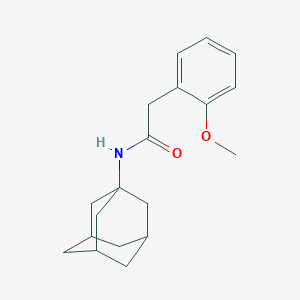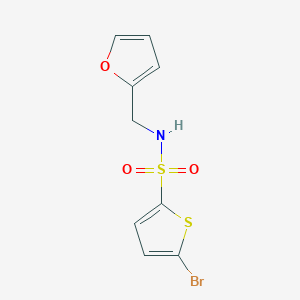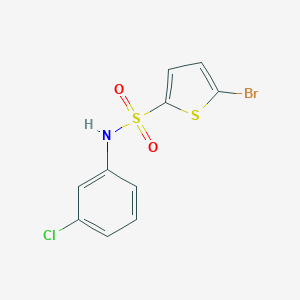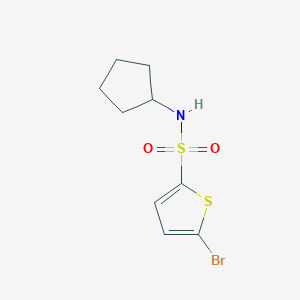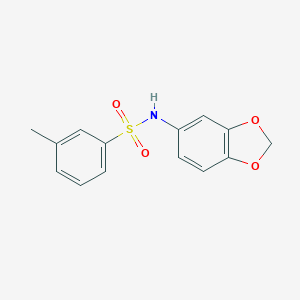![molecular formula C20H20N2O4S B263147 METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE](/img/structure/B263147.png)
METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, a benzoate ester, and a sulfanyl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoline Derivative: Starting with a suitable quinoline precursor, such as 2-oxo-1,2,3,4-tetrahydroquinoline, the compound is functionalized to introduce the necessary substituents.
Amidation Reaction: The quinoline derivative undergoes an amidation reaction with an appropriate amine, such as methylamine, to form the intermediate.
Thioester Formation: The intermediate is then reacted with a thioester, such as methyl thioacetate, under controlled conditions to introduce the sulfanyl group.
Esterification: Finally, the compound is esterified with benzoic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s quinoline moiety is of particular interest due to its potential biological activity. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Medicine
The compound could be explored for its pharmacological properties, particularly in the development of new therapeutic agents. Its structural features suggest potential interactions with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline moiety could intercalate with DNA, affecting gene expression, while the sulfanyl group could participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Benzoate Esters: Commonly used in preservatives and pharmaceuticals.
Thioesters: Used in various biochemical applications.
Uniqueness
METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE is unique due to its combination of a quinoline moiety, a benzoate ester, and a sulfanyl group
属性
分子式 |
C20H20N2O4S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
methyl 2-[2-oxo-2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methylamino]ethyl]sulfanylbenzoate |
InChI |
InChI=1S/C20H20N2O4S/c1-26-20(25)15-4-2-3-5-17(15)27-12-19(24)21-11-13-6-8-16-14(10-13)7-9-18(23)22-16/h2-6,8,10H,7,9,11-12H2,1H3,(H,21,24)(H,22,23) |
InChI 键 |
UEUDBFPKWYOBQP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NCC2=CC3=C(C=C2)NC(=O)CC3 |
规范 SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NCC2=CC3=C(C=C2)NC(=O)CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)
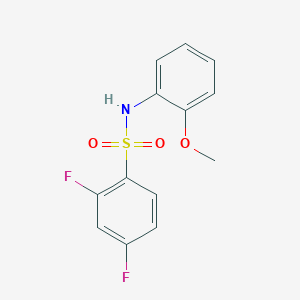
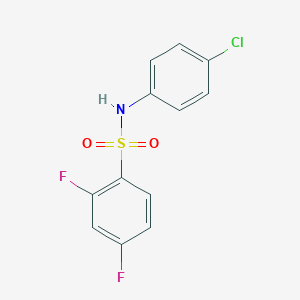
![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)
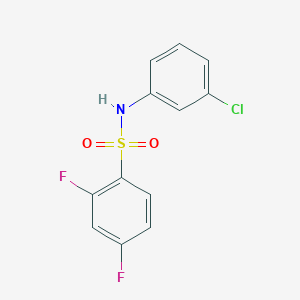
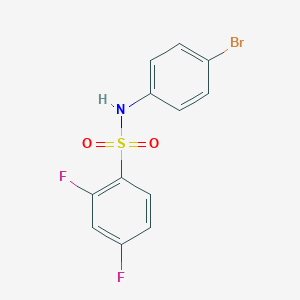
![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)
